![molecular formula C12H13NO2 B12954174 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2138164-56-2](/img/structure/B12954174.png)
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-4-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a bicyclic hexane structure with a pyridine ring attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes under photochemical conditions . This method allows for the efficient construction of the bicyclic ring system. Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes or other catalytic methods that allow for high yields and purity. The choice of method depends on the desired scale and specific application requirements.
化学反応の分析
Types of Reactions
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The bicyclic structure and pyridine ring can facilitate binding to specific sites, modulating activity and function.
類似化合物との比較
Similar Compounds
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar in structure but with the pyridine ring attached at a different position.
Bicyclo[2.1.1]hexane derivatives: Various derivatives with different substituents on the bicyclic ring or pyridine ring.
Uniqueness
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the specific positioning of the pyridine ring and the carboxylic acid group. This configuration can influence its reactivity, binding properties, and overall functionality, making it distinct from other similar compounds.
特性
CAS番号 |
2138164-56-2 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
1-pyridin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9/h2-3,5-6,8,10H,1,4,7H2,(H,14,15) |
InChIキー |
YJGOEWGSUQCYMG-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



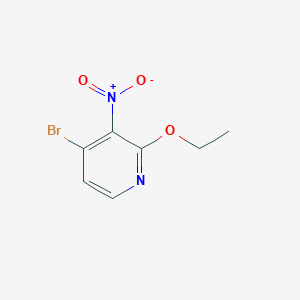
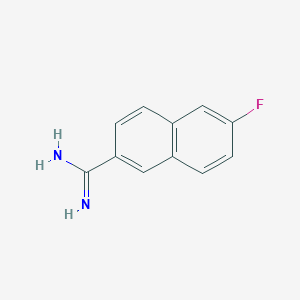
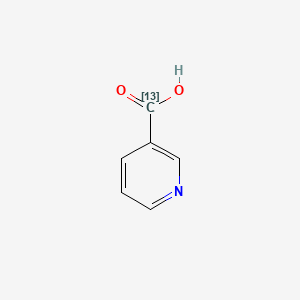


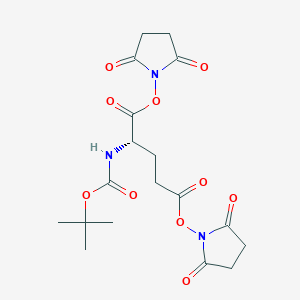
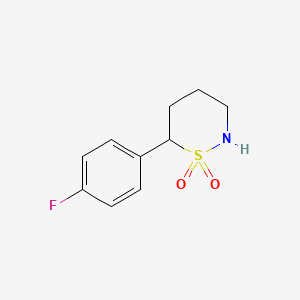
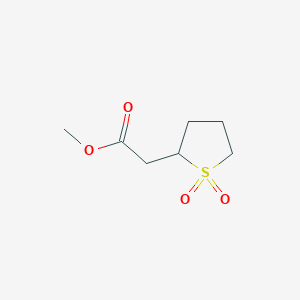
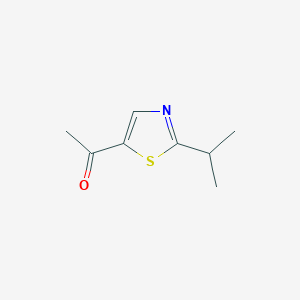
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12954141.png)
![[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate](/img/structure/B12954148.png)

